N''-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide
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Overview
Description
N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide is a complex organic compound with a unique structure that includes ethyl and methylphenyl groups attached to a triimidodicarbonic diamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with triimidodicarbonic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and mixing, is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: This compound shares a similar methylphenyl group but differs in its sulfamide structure.
N-(4-Methylphenyl)-N’-phenyldicarbonimidothioic diamide: Another related compound with a different functional group arrangement.
Uniqueness
N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide is unique due to its triimidodicarbonic diamide backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
802051-46-3 |
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Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-carbamimidoyl-2-ethyl-1-(4-methylphenyl)guanidine |
InChI |
InChI=1S/C11H17N5/c1-3-15-11(14)16(10(12)13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,12,13)(H2,14,15) |
InChI Key |
MRULCSAWFSMTBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)N(C1=CC=C(C=C1)C)C(=N)N |
Origin of Product |
United States |
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